8-Hydroxy-1-naphthoic acid
Overview
Description
8-Hydroxy-1-naphthoic acid is an organic compound belonging to the class of hydroxynaphthoic acids. It is characterized by the presence of a hydroxyl group (-OH) at the 8th position and a carboxyl group (-COOH) at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
8-Hydroxy-1-naphthoic acid primarily targets the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the regulation of neurotransmitters, which are chemicals responsible for transmitting signals in the body. MAO is involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin. ChE, on the other hand, is responsible for the hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
The compound interacts with its targets in a competitive and reversible manner . This means that it competes with the substrate (the molecule upon which an enzyme acts) for the active site of the enzyme. When this compound binds to the active site, it prevents the substrate from binding, thereby inhibiting the enzyme’s activity. This inhibition is reversible, meaning the compound can detach from the enzyme, allowing the substrate to bind again.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the metabolism of monoamines and acetylcholine . By inhibiting MAO and ChE, the compound can potentially affect the levels of various neurotransmitters in the body, leading to downstream effects on neurological functions. For instance, inhibition of MAO can lead to increased levels of monoamine neurotransmitters, which can have various effects depending on the specific neurotransmitter and its function in the body.
Pharmacokinetics
It’s known that the compound’s lactone reacts with nucleophilic reagents, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on MAO and ChE. By inhibiting these enzymes, the compound can affect the levels of various neurotransmitters in the body, potentially leading to changes in neurological functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules can influence the compound’s action. For example, the presence of nucleophilic reagents can react with the compound’s lactone, potentially affecting its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the carboxylation of 8-hydroxy-1-naphthol using carbon dioxide under high pressure and temperature conditions. Another method involves the oxidation of 8-hydroxy-1-naphthaldehyde using oxidizing agents such as potassium permanganate or chromic acid.
Industrial Production Methods: In industrial settings, this compound is typically produced through the Kolbe-Schmitt reaction, where 8-hydroxy-1-naphthol is treated with sodium hydroxide and carbon dioxide under high pressure and temperature. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-hydroxy-1-naphthoquinone.
Reduction: Reduction of the carboxyl group can yield 8-hydroxy-1-naphthaldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 8-Hydroxy-1-naphthoquinone.
Reduction: 8-Hydroxy-1-naphthaldehyde.
Substitution: Various substituted naphthoic acids depending on the reagent used.
Scientific Research Applications
8-Hydroxy-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:
- 2-Hydroxy-1-naphthoic acid
- 3-Hydroxy-1-naphthoic acid
- 4-Hydroxy-1-naphthoic acid
- 5-Hydroxy-1-naphthoic acid
- 6-Hydroxy-1-naphthoic acid
- 7-Hydroxy-1-naphthoic acid
Uniqueness: The unique positioning of the hydroxyl group at the 8th position in this compound imparts distinct chemical and physical properties compared to its isomers
Properties
IUPAC Name |
8-hydroxynaphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOOSJLGRQTMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344621 | |
Record name | 8-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-88-6 | |
Record name | 8-Hydroxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-hydroxynaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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